molecular formula C19H17ClN4O3 B10873608 (4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873608
M. Wt: 384.8 g/mol
InChI Key: GZPAJDXZEPKPMC-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a chlorobenzyl group, a nitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This step involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazolone ring.

    Introduction of the chlorobenzyl group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazolone intermediate reacts with a chlorobenzyl halide in the presence of a base.

    Addition of the nitrophenyl group: The nitrophenyl group is added via an electrophilic aromatic substitution reaction, where the pyrazolone intermediate reacts with a nitrophenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Various nucleophiles (amines, thiols), base catalysts, moderate temperatures.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with different nucleophilic groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{1-[(2-bromobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{1-[(2-fluorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{1-[(2-methylbenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, nitrophenyl group, and pyrazolone core allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

4-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H17ClN4O3/c1-12(21-11-14-5-3-4-6-17(14)20)18-13(2)22-23(19(18)25)15-7-9-16(10-8-15)24(26)27/h3-10,22H,11H2,1-2H3

InChI Key

GZPAJDXZEPKPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NCC3=CC=CC=C3Cl)C

Origin of Product

United States

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